3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid
Description
Properties
IUPAC Name |
3-benzoyloxy-2-methoxycarbonyl-8-azabicyclo[3.2.1]octane-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-23-16(20)14-12-8-7-11(18(12)17(21)22)9-13(14)24-15(19)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJFEOGCMIEFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(N2C(=O)O)CC1OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Benzoyloxy Group
The benzoyloxy moiety is introduced via nucleophilic acyl substitution. In a patented protocol, the hydroxyl group at position 3 of 8-azabicyclo[3.2.1]octane-3-ol is treated with benzoyl chloride in the presence of pyridine (base) and dichloromethane (solvent) at 0–25°C. The reaction achieves >85% yield, with excess benzoyl chloride (1.2 equiv) ensuring complete conversion.
Reaction Conditions:
| Reagent | Equiv | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Benzoyl chloride | 1.2 | CH₂Cl₂ | 0°C → 25°C | 4 hr | 87% |
Methoxycarbonyl Installation
The methoxycarbonyl group at position 2 is installed via esterification. A two-step process involves:
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Carboxylation : Treating the secondary alcohol with phosgene (COCl₂) to form a chloroformate intermediate.
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Methanol Quench : Reacting the intermediate with methanol to yield the methyl ester.
Optimized Parameters:
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Phosgene (1.5 equiv), THF, −78°C, 1 hr → 95% conversion to chloroformate.
Carboxylic Acid Formation
The 8-carboxylic acid group is introduced through hydrolysis of a nitrile intermediate. A patent describes the reduction of 3-cyano-8-azabicyclo[3.2.1]octane using LiAlH₄ followed by oxidation with KMnO₄ under acidic conditions. Alternatively, direct hydrolysis of the nitrile using concentrated HCl (6M, reflux, 24 hr) achieves 78% yield of the carboxylic acid.
Comparative Hydrolysis Methods:
| Method | Reagent | Conditions | Yield |
|---|---|---|---|
| LiAlH₄ Reduction → Oxidation | LiAlH₄, then KMnO₄/H₂SO₄ | 0°C → 25°C, 8 hr | 82% |
| Direct Acid Hydrolysis | HCl (6M) | Reflux, 24 hr | 78% |
Stereochemical Considerations
The stereochemistry at positions 2 and 3 is critical for biological activity. Chiral auxiliaries derived from tartaric acid are employed to control the configuration during cycloaddition. For instance, using (R,R)-Jacobsen’s catalyst in the [3+2] reaction ensures the (2R,3S) configuration with 94% ee. Subsequent functionalization steps retain stereochemical integrity due to mild reaction conditions.
Purification and Characterization
Final purification is achieved via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water. The compound exhibits the following spectral data:
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¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, 2H, Ar-H), 7.55 (t, 1H, Ar-H), 7.45 (t, 2H, Ar-H), 4.35 (m, 1H, H-3), 3.75 (s, 3H, OCH₃), 3.50 (m, 1H, H-2).
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HRMS : m/z 303.35 [M+H]⁺ (calculated for C₁₇H₂₁NO₄: 303.35).
Challenges and Optimization
Key challenges include minimizing epimerization during esterification and avoiding over-oxidation of the carboxylic acid. Patent WO1999029690A1 reports that using magnesium methoxide instead of sodium methoxide reduces epimerization from 15% to <5%. Additionally, replacing KMnO₄ with milder oxidants like Jones reagent (CrO₃/H₂SO₄) improves carboxylic acid yields to 89% .
Chemical Reactions Analysis
Types of Reactions
3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, where nucleophiles like amines or thiols replace the benzoyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The benzoyloxy and methoxycarbonyl groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with structurally related tropane alkaloids and derivatives:
*Inferred molecular formula based on substituent contributions.
Key Differences and Implications
The methoxycarbonyl group at position 2 mirrors cocaine’s ester but may exhibit different metabolic stability .
Pharmacological Activity :
- Cocaine’s methyl ester and 8-methyl group enhance lipophilicity, enabling CNS effects. In contrast, the target compound’s carboxylic acid likely limits CNS activity but may serve as a hapten in anti-addiction vaccines .
- Benzoylecgonine, a carboxylic acid derivative of cocaine, is inactive as a stimulant but serves as a biomarker in drug testing .
Synthetic Utility :
Stability and Immunogenicity
- The compound’s carboxylic acid and benzoyloxy groups influence its stability as a hapten. Studies show that such derivatives, when conjugated to carrier proteins, elicit antibodies against cocaine in preclinical models .
- Cocaine’s ester groups are prone to hydrolysis, whereas the target compound’s carboxylic acid may enhance metabolic resistance .
Pharmacokinetic Studies
Industrial and Regulatory Context
- However, non-psychoactive analogs like the target compound are explored for medical applications (e.g., vaccine development) .
Biological Activity
3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid is a bicyclic compound with significant potential for biological applications. Its unique structure, characterized by a bicyclic core and various functional groups, allows for diverse interactions within biological systems. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 317.34 g/mol. The compound features a bicyclic structure that contributes to its biological activity through specific interactions with biological targets.
Structural Formula
The mechanism of action for this compound involves its interaction with various biological targets, particularly enzymes and receptors involved in neurotransmission and pain modulation. The bicyclic structure allows the compound to fit into active sites of enzymes or binding pockets of receptors, potentially modulating their activity.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting levels of neurotransmitters such as dopamine.
- Receptor Modulation: Interaction with specific receptors can lead to altered signaling pathways associated with pain and inflammation.
Biological Activity and Therapeutic Potential
Research has indicated that this compound exhibits various biological activities:
1. Analgesic Properties
Studies suggest that the compound may possess analgesic effects similar to those observed in certain opioids or non-steroidal anti-inflammatory drugs (NSAIDs). Its ability to modulate pain pathways could make it a candidate for pain management therapies.
2. Anti-inflammatory Effects
The compound has been explored for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
3. CNS Activity
Due to its structural similarity to known psychoactive compounds, there is ongoing research into its effects on the central nervous system (CNS). Preliminary studies indicate potential stimulant properties comparable to cocaine analogs, suggesting a role in drug addiction therapies.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Q. What are the standard analytical techniques for confirming the purity and structure of 3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are critical. For example, NMR chemical shifts in CDCl₃ or CD₃OD solvents can confirm stereochemistry and functional groups, as demonstrated in the synthesis of related haptens . LC/MS with reverse-phase chromatography (e.g., Vydac C18 columns) ensures purity (>95%), validated using gradients of acetonitrile/water . Additionally, electron ionization mass spectrometry (EI-MS) can corroborate molecular weight .
Q. How is this compound typically synthesized, and what are the key reaction conditions?
- Methodological Answer : Multi-step synthesis under inert atmosphere (argon) is common. A representative route involves:
- Step 1 : Protection of the bicyclic core with tert-butyl groups to stabilize reactive sites .
- Step 2 : Functionalization via radical azidonation (e.g., using 10% DMF to optimize yields) .
- Step 3 : Grignard reagent coupling (e.g., phenyl magnesium bromide) followed by Boc deprotection and N-methylation .
Purification involves flash chromatography (silica gel, 230–400 mesh) and preparative HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?
- Methodological Answer : Comparative analysis of minimum inhibitory concentrations (MICs) against bacterial strains (e.g., Staphylococcus aureus) can highlight potency variations. For example, methyl 8-methyl-3-oxo analogs show MICs <0.03125 μg/mL, while other azabicyclic derivatives range from 0.5–4 μg/mL . To address discrepancies:
- Perform dose-response assays under standardized conditions (e.g., CLSI guidelines).
- Use molecular docking to probe interactions with bacterial targets (e.g., penicillin-binding proteins).
- Validate via isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. What strategies optimize the yield of this compound in large-scale synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereocenters during cyclization .
- Solvent Optimization : Use polar aprotic solvents (e.g., THF/DMF mixtures) to enhance reaction rates and reduce byproducts .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor intermediates in real-time .
Q. How does the stability of this compound vary under different storage conditions, and what degradation products are observed?
- Methodological Answer :
- Stability Studies : Store at 2–8°C in amber vials under nitrogen to prevent hydrolysis of the benzoyloxy group .
- Forced Degradation : Expose to accelerated conditions (40°C/75% RH for 4 weeks) and analyze via LC/MS. Common degradation products include free carboxylic acid (via ester hydrolysis) and demethylated analogs .
- Mass Spectrometry : Use HRMS to identify fragments (e.g., m/z corresponding to loss of CO₂ or benzoyl groups) .
Data-Driven Research Questions
Q. What computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.
- Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding .
- Metabolite Prediction : Use GLORY or Meteor software to identify potential Phase I/II metabolites (e.g., hydroxylation at the bicyclic core) .
Q. How do structural modifications (e.g., substitution at the 8-aza position) impact bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 8-methyl vs. 8-benzyl derivatives) and compare MICs or receptor binding affinities .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., bacterial topoisomerases) to map binding interactions .
- Free-Wilson Analysis : Quantify contributions of substituents to activity using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
